molecular formula C20H20N4O2 B2815100 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide CAS No. 2034444-97-6

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide

Cat. No.: B2815100
CAS No.: 2034444-97-6
M. Wt: 348.406
InChI Key: XMEOKMUYLYXTGK-WKILWMFISA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrimidin-2-yloxy group with a cyclohexyl ring and an isoquinoline-1-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide typically involves multiple steps:

    Formation of the Pyrimidin-2-yloxy Group: This step often involves the reaction of a pyrimidine derivative with an appropriate alcohol under basic conditions to form the pyrimidin-2-yloxy group.

    Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through a series of hydrogenation reactions starting from a benzene derivative.

    Coupling with Isoquinoline-1-carboxamide: The final step involves coupling the pyrimidin-2-yloxy cyclohexyl intermediate with isoquinoline-1-carboxamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidin-2-yloxy group, potentially converting it to a pyrimidin-2-yl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidin-2-yloxy group, where the oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the isoquinoline moiety.

    Reduction: Pyrimidin-2-yl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is of interest due to its potential interactions with various biological targets. It can be used in studies to understand the binding mechanisms and effects on enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific pathways involved in diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: Similar structure but with a benzamide group instead of isoquinoline-1-carboxamide.

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-1-carboxamide: Contains a pyridine ring instead of isoquinoline.

Uniqueness

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoquinoline-1-carboxamide is unique due to its combination of a pyrimidin-2-yloxy group with a cyclohexyl ring and an isoquinoline-1-carboxamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(18-17-5-2-1-4-14(17)10-13-21-18)24-15-6-8-16(9-7-15)26-20-22-11-3-12-23-20/h1-5,10-13,15-16H,6-9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEOKMUYLYXTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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